molecular formula C21H16O3 B14726638 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione CAS No. 82999-00-6

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B14726638
CAS No.: 82999-00-6
M. Wt: 316.3 g/mol
InChI Key: ZIRTUTAGQSEEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a complex organic compound with the molecular formula C20H16O3. It is also known by other names such as 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride and 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl . This compound is characterized by its unique structure, which includes a benzofuran ring system fused with a cyclohexene ring and substituted with phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a substituted cyclohexadiene, and the dienophile is maleic anhydride. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its specific substitution pattern and the presence of both benzofuran and cyclohexene ring systems. This structural complexity imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

82999-00-6

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

1,7-diphenyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H16O3/c22-18-16-17(19(23)24-18)21(15-9-5-2-6-10-15)12-11-20(16,13-21)14-7-3-1-4-8-14/h1-12,16-17H,13H2

InChI Key

ZIRTUTAGQSEEAH-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC1(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.